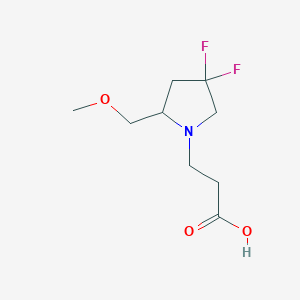
Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate
Vue d'ensemble
Description
Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate: is a complex organic compound characterized by its unique structure, which includes a difluoromethyl group, a fluorophenyl group, and a methylnicotinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, where a difluoromethyl ketone reacts with a fluorophenyl aldehyde in the presence of a base, followed by esterification. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques like microwave-assisted synthesis and high-throughput screening are employed to streamline the production process and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the difluoromethyl group to a difluoromethane derivative.
Substitution: Replacement of the fluorophenyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-carboxylic acid.
Reduction: Formation of Ethyl difluoromethyl-6-(4-fluorophenyl)-2-methylnicotinate.
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for pharmaceuticals and agrochemicals.
Biology: In biological research, Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate is used to study enzyme inhibition and receptor binding. Its fluorinated groups are particularly useful in probing biological systems due to their high stability and specificity.
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of high-performance products with enhanced durability and functionality.
Mécanisme D'action
The mechanism by which Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group enhances binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The fluorophenyl group contributes to the compound's stability and specificity, making it effective in various applications.
Comparaison Avec Des Composés Similaires
Ethyl 4-(difluoromethyl)benzoate: Similar in structure but lacks the methylnicotinate moiety.
Ethyl 4-(difluoromethyl)-6-(3-fluorophenyl)-2-methylnicotinate: Similar but with a different position of the fluorophenyl group.
Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-ethylnicotinate: Similar but with an ethyl group instead of a methyl group.
Uniqueness: Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate stands out due to its specific combination of functional groups, which provides unique chemical and biological properties
Propriétés
IUPAC Name |
ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-3-22-16(21)14-9(2)20-13(8-12(14)15(18)19)10-4-6-11(17)7-5-10/h4-8,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEIHUPKQXBOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1493174.png)
![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493175.png)
![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1493176.png)
![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493177.png)



![(2-(2-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493184.png)



